molecular formula C5H12ClN3O2 B555482 (S)-2-Aminopentanediamide hydrochloride CAS No. 21752-29-4

(S)-2-Aminopentanediamide hydrochloride

Cat. No. B555482
CAS RN: 21752-29-4
M. Wt: 181.62 g/mol
InChI Key: XXIALTSAXCJAST-DFWYDOINSA-N
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Description

In chemistry, a hydrochloride is an acid salt resulting, or regarded as resulting, from the reaction of hydrochloric acid with an organic base (e.g. an amine). An alternative name is chlorhydrate . Hydrochlorides are commonly used to improve the water solubility of substances, which can be desirable for substances used in medications .


Chemical Reactions Analysis

The chemical reactions involving a specific compound depend on its chemical structure and properties. Titrimetric analysis is one method that can be used to study the reactions of a compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques . These properties include solubility, melting point, boiling point, and reactivity.

Scientific Research Applications

  • Synthesis and Resolution of Amino Acids : (S)-2-Aminopentanediamide hydrochloride is involved in the synthesis and resolution of amino acids like L-2-Amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins. The process involves hydrolyzing linkages and synthesizing these acids through a series of chemical reactions (Shimohigashi, Lee, & Izumiya, 1976).

  • Separation and Purification in Biotechnology : In biotechnology, (S)-2-Aminopentanediamide hydrochloride plays a role in the separation and purification of compounds. For example, 1,5-Pentanediamine hydrochloride, a derivative, is used in the purification of bio-based pentamethylene diisocyanate (PDI) from fermentation broth, showing its utility in industrial bioprocesses (Li et al., 2023).

  • Biological Macromolecule Crystallization : In the field of biochemistry, (S)-2-Aminopentanediamide hydrochloride or its derivatives can be used in the crystallization of biological macromolecules. Compounds like 2‐Methyl‐2,4‐pentanediol (MPD), which is closely related, are popular additives used for this purpose, indicating the potential application of (S)-2-Aminopentanediamide hydrochloride in similar contexts (Anand, Pal, & Hilgenfeld, 2002).

  • Chemical Synthesis and Pharmacological Studies : This compound is also used in the synthesis of various chemical structures, such as condensed pyrimidines, which have been evaluated for their anti-inflammatory and analgesic activities. This illustrates its role in creating pharmacologically active compounds (Sondhi et al., 2008).

  • Mass Spectrometry in Biomedical Research : (S)-2-Aminopentanediamide hydrochloride derivatives like 1,5-Diaminonaphthalene hydrochloride have been used in laser desorption/ionization mass spectrometry imaging of small molecules in tissues. This application is crucial in understanding metabolic pathways in biomedical research (Liu et al., 2014).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be corrosive, toxic, or flammable .

Future Directions

The future directions in the study of a specific compound would depend on the current state of knowledge and the potential applications of the compound . For example, if the compound has medicinal properties, future research might focus on improving its efficacy or reducing its side effects.

properties

IUPAC Name

(2S)-2-aminopentanediamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2.ClH/c6-3(5(8)10)1-2-4(7)9;/h3H,1-2,6H2,(H2,7,9)(H2,8,10);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIALTSAXCJAST-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Aminopentanediamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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